N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide is a complex organic compound that features both an indole and a phthalazine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The phthalazine ring system is also significant in medicinal chemistry due to its presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide typically involves the condensation of 1H-indole-2-carboxylic acid with 4-oxo-3H-phthalazine-1-carbohydrazide under acidic or basic conditions. The reaction is often catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N’-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N’-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as α-glucosidase and various kinases.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Known for its potential therapeutic effect on cerebral ischemia.
Ethyl 3-(1-methyl-1H-indole-2-carbonyl)-2-phenylquinoline-4-carboxylate: Used in the synthesis of complex heterocyclic structures.
Uniqueness
N’-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide is unique due to its dual indole and phthalazine structure, which imparts a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile candidate for drug development and other scientific applications .
Properties
IUPAC Name |
N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-16-12-7-3-2-6-11(12)15(20-21-16)18(26)23-22-17(25)14-9-10-5-1-4-8-13(10)19-14/h1-9,19H,(H,21,24)(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDRYILTHXIXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)C3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.